molecular formula C24H22N2O2 B6567427 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide CAS No. 946266-43-9

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide

Cat. No.: B6567427
CAS No.: 946266-43-9
M. Wt: 370.4 g/mol
InChI Key: FODFJALWKDYNLV-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide is a useful research compound. Its molecular formula is C24H22N2O2 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.168127949 g/mol and the complexity rating of the compound is 557. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide is a complex organic compound belonging to the class of quinoline derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a benzoyl group attached to a tetrahydroquinoline core. The molecular formula is C25H24N2O2C_{25}H_{24}N_{2}O_{2} with a molecular weight of 384.5 g/mol. The structural complexity allows for various interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The compound acts as a modulator of enzyme activity, which can lead to significant biological responses.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It exhibits binding affinity for certain receptors, influencing signaling pathways related to inflammation and pain.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Anti-inflammatory Properties : Studies indicate that this compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Analgesic Effects : The compound has shown potential as an analgesic agent in preclinical models, suggesting its utility in pain management.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

  • In Vitro Studies :
    • A study assessed the inhibition of cyclooxygenase (COX) enzymes by the compound, indicating its potential as an anti-inflammatory agent. The IC50 values were determined through enzyme assays.
    CompoundTarget EnzymeIC50 (µM)
    This compoundCOX-115
    This compoundCOX-210
  • Animal Models :
    • In animal models for pain and inflammation (e.g., carrageenan-induced paw edema), administration of the compound resulted in a significant reduction in swelling compared to control groups.
  • Binding Studies :
    • Molecular docking studies have revealed that the compound binds effectively to specific receptors involved in pain signaling pathways. This supports its potential role as a therapeutic agent.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c1-17-8-5-6-12-21(17)23(27)25-20-14-13-18-11-7-15-26(22(18)16-20)24(28)19-9-3-2-4-10-19/h2-6,8-10,12-14,16H,7,11,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODFJALWKDYNLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.